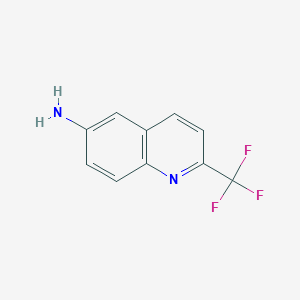

2-(Trifluoromethyl)quinolin-6-amine

Descripción

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental structural motif in a multitude of natural products, pharmaceuticals, and functional materials. dergipark.org.trnih.gov Its inherent chemical properties and the ability to be readily functionalized at various positions make it a versatile template for the design and synthesis of novel molecules with diverse applications. researchgate.net

In the realm of medicinal chemistry, the quinoline core is present in a wide array of approved drugs, demonstrating its therapeutic relevance across numerous disease areas. nih.gov Notable examples include antimalarial agents like quinine (B1679958) and chloroquine (B1663885), antibacterial drugs such as ciprofloxacin (B1669076) (a fluoroquinolone), and anticancer therapies like camptothecin (B557342) and its analogues. ucj.org.ua The broad spectrum of biological activities associated with quinoline derivatives encompasses antiviral, antifungal, anti-inflammatory, and neuroprotective properties. nih.govbrieflands.com The planar nature of the quinoline ring system allows for effective intercalation with DNA and interactions with the active sites of various enzymes, contributing to its diverse pharmacological profiles. brieflands.com The ongoing investigation into quinoline derivatives continues to yield new therapeutic candidates, solidifying its status as a "privileged scaffold" in drug discovery. ucj.org.ua

Strategic Impact of Trifluoromethylation on Heterocyclic Compound Properties for Academic Inquiry

The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds is a widely employed strategy in modern medicinal chemistry to enhance the physicochemical and pharmacokinetic properties of molecules. nih.gov The unique electronic properties of the CF3 group, characterized by its strong electron-withdrawing nature and high lipophilicity, can profoundly influence a compound's biological activity, metabolic stability, and bioavailability.

The incorporation of a trifluoromethyl group can lead to several advantageous modifications, as detailed in the table below:

| Property Modified by Trifluoromethylation | Impact on Heterocyclic Compounds |

| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body. nih.gov |

| Lipophilicity | The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system or requiring good absorption. |

| Binding Affinity | The strong electron-withdrawing nature of the CF3 group can alter the electron distribution within the heterocyclic ring, potentially leading to stronger interactions with biological targets such as enzymes and receptors. nih.gov |

| Acidity/Basicity | The pKa of nearby functional groups, such as amines or carboxylic acids, can be modulated by the presence of a CF3 group, which can in turn affect the ionization state of the molecule at physiological pH and its binding characteristics. |

These strategic modifications have made trifluoromethylated heterocycles, including quinolines, highly sought-after targets in academic and industrial research for the development of new and improved therapeutic agents and functional materials. nih.govnih.gov

Positioning of 2-(Trifluoromethyl)quinolin-6-amine within Emerging Quinoline Research Trajectories

While direct and extensive research on this compound is not widely published, its structural features suggest its potential significance lies at the intersection of several key research areas in contemporary medicinal chemistry. Its position within emerging quinoline research can be inferred by examining studies on closely related structural isomers and analogues.

The core structure, a quinoline ring substituted with both a trifluoromethyl group at the 2-position and an amine group at the 6-position, combines the advantageous properties of trifluoromethylation with the versatile reactivity of an aromatic amine. The amine group serves as a critical synthetic handle for further derivatization, allowing for the construction of more complex molecules such as Schiff bases, amides, and ureas, which are common motifs in bioactive compounds. beilstein-archives.orgbeilstein-journals.org

Research into analogous compounds provides a strong indication of the potential research trajectories for this compound. For instance, derivatives of the isomeric 2-(trifluoromethyl)quinolin-4-amine (B175998) have been synthesized and identified as a new class of potent antitumor agents that function by inhibiting tubulin polymerization. nih.gov This highlights the potential of the 2-(trifluoromethyl)quinoline (B1226531) scaffold in cancer research.

Furthermore, studies on 6-amino-4-(trifluoromethyl)quinolines have demonstrated their utility in forming Schiff bases with interesting photophysical properties, suggesting applications in the development of fluorescent probes and materials science. beilstein-archives.orgbeilstein-journals.org The isomeric 6-(trifluoromethyl)quinolin-2-amine (B1600761) has been identified as a valuable building block in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. chemshuttle.com

A detailed structural and computational analysis of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline predicted its potential as a drug candidate, likely acting as an inhibitor for various protein families, including G protein-coupled receptors and kinases. tandfonline.com This type of in-silico analysis, which is becoming increasingly prevalent in drug discovery, could be instrumental in guiding the future investigation of this compound.

The table below summarizes key findings from research on structurally related trifluoromethylated aminoquinolines, providing a framework for the potential applications and research directions for this compound.

| Investigated Compound/Class | Key Research Findings | Potential Relevance to this compound |

| 2-(Trifluoromethyl)quinolin-4-amine derivatives | Demonstrated potent antiproliferative activity against various cancer cell lines by inhibiting microtubule polymerization. nih.gov | Suggests a potential application in the development of novel anticancer agents. |

| 6-Amino-4-(trifluoromethyl)quinolines | Used as precursors for Schiff bases exhibiting significant fluorescence, with properties dependent on solvent polarity. beilstein-archives.orgbeilstein-journals.org | Indicates potential for use as a chemical intermediate in the synthesis of fluorescent probes or functional materials. |

| 6-(Trifluoromethyl)quinolin-2-amine | Utilized as a building block for the synthesis of kinase inhibitors and antimicrobial agents. chemshuttle.com | Points towards applications in targeted therapy and anti-infective drug discovery. |

| 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Computational studies predicted it to be a potential inhibitor of kinases and G protein-coupled receptors. tandfonline.com | Highlights the value of the amino-trifluoromethyl-quinoline scaffold in designing molecules with specific biological targets. |

Given these precedents, this compound represents a promising, yet underexplored, chemical entity. Future research will likely focus on its synthesis, derivatization via the 6-amino group, and subsequent evaluation of its biological activities, particularly as an anticancer agent, kinase inhibitor, or as a scaffold for novel functional materials.

Propiedades

IUPAC Name |

2-(trifluoromethyl)quinolin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-4-1-6-5-7(14)2-3-8(6)15-9/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOZVMKZTCUPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640608 | |

| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-53-5 | |

| Record name | 2-(Trifluoromethyl)-6-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)quinolin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Quinolin 6 Amine and Structural Analogs

Catalytic Strategies for the Construction of the Trifluoromethylated Quinoline (B57606) Core

The synthesis of the 2-(trifluoromethyl)quinoline (B1226531) core is a key challenge, and various catalytic strategies have been developed to achieve this. These methods include intramolecular cyclizations, electrophilic aromatic substitutions, metal-catalyzed annulations, and multicomponent reactions.

Intramolecular Cyclization Reactions for Quinoline Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of the quinoline ring system. One notable method involves the reduction of an ortho-nitro-substituted α,β-diaryl-CF3-enone, which promotes an intramolecular cyclization to afford 2-CF3-3-arylquinolines in high yields. rsc.org This approach utilizes readily available starting materials and offers a high degree of synthetic utility. rsc.org

Another effective intramolecular cyclization strategy involves the reaction of trifluoromethyl-substituted enamino ketones with concentrated sulfuric acid. This method has been successfully employed to synthesize 6-amino-4-(trifluoromethyl)quinolines with satisfactory yields. beilstein-archives.org The reaction proceeds via an intramolecular electrophilic aromatic substitution mechanism. beilstein-archives.org While this example leads to the 4-CF3 isomer, the underlying principle of cyclizing a suitably substituted aniline (B41778) derivative is a key strategy.

A further example of this type of cyclization is the reaction of o-cyano-β,β-difluorostyrenes with organolithium reagents, which selectively react at the cyano group to generate nitrogen anions that undergo intramolecular cyclization to form 3-fluoroisoquinolines. nih.gov A similar strategy with β,β-difluoro-o-isocyanostyrenes can yield fluorinated quinolines. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield |

| ortho-nitro-substituted α,β-diaryl-CF3-enone | Fe-AcOH | 2-CF3-3-arylquinoline | up to 99% |

| Trifluoromethyl substituted enamino ketone | Concentrated H2SO4, 120 °C, 10 hours | 6-amino-4-(trifluoromethyl)quinoline | up to 87% |

| o-Cyano-β,β-difluorostyrene | Organolithium reagent | 3-Fluoroisoquinoline | Not specified |

Electrophilic Aromatic Substitution Routes to Trifluoromethylated Quinoline Systems

Electrophilic aromatic substitution is a fundamental process in aromatic chemistry and can be applied to the synthesis of trifluoromethylated quinolines. The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. In quinoline, the benzene (B151609) ring is generally more susceptible to electrophilic substitution than the pyridine (B92270) ring.

A pertinent example is the synthesis of 6-amino-4-(trifluoromethyl)quinolines through an electrophilic aromatic substitution reaction catalyzed by sulfuric acid, starting from 4-substituted 4-methoxy-1,1,1-trifluoroalk-3-en-2-ones. beilstein-archives.org This demonstrates the feasibility of constructing the quinoline ring via cyclization that involves an electrophilic attack on an activated benzene ring.

The direct electrophilic trifluoromethylation of a pre-formed quinoline ring is another potential route. Several electrophilic trifluoromethylating reagents have been developed, such as Umemoto's, Togni's, and Langlois' reagents, which can introduce the CF3 group onto aromatic and heteroaromatic systems. chem-station.com For instance, the 3-position-selective trifluoromethylation of pyridine and quinoline derivatives has been achieved through nucleophilic activation followed by reaction with an electrophilic trifluoromethyl source. acs.org

| Reagent Type | Examples | Application |

| Electrophilic Trifluoromethylating Reagents | Umemoto's reagent, Togni's reagent, Langlois' reagent | Direct trifluoromethylation of aromatic and heteroaromatic compounds |

Metal-Catalyzed Annulation Reactions Utilizing Trifluoromethyl Building Blocks

Metal-catalyzed annulation reactions provide an efficient means to construct the quinoline scaffold from simpler, trifluoromethyl-containing building blocks. These reactions often exhibit high atom economy and functional group tolerance.

While a specific metal-catalyzed annulation for 2-(Trifluoromethyl)quinolin-6-amine was not found, related methodologies highlight the potential of this approach. For example, copper-catalyzed cascade [2 + 2 + 2] and [4 + 2] annulation reactions of heterocumulenes, alkynes, and diaryliodonium salts have been developed for the synthesis of various quinoline derivatives. cmu.edu

Furthermore, the development of methods for the synthesis of 2-substituted trifluoromethylquinolines has been reported for the evaluation of their leishmanicidal activity, indicating the importance of this class of compounds. researchgate.net The use of trifluoromethyl-containing building blocks in cyclocondensation reactions is a common strategy for the synthesis of trifluoromethylated pyridines, a related heterocyclic system. nih.gov

Multicomponent Reaction Sequences for 2-Trifluoromethyl-4-aminoquinolines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all the starting materials. rsc.org Several MCRs, such as the Doebner, Povarov, and Ugi reactions, have been successfully applied to the synthesis of quinoline derivatives. rsc.orgnih.gov

The Doebner reaction, for instance, is a classic method for synthesizing quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While not directly yielding the target compound, these MCRs offer a versatile platform for generating libraries of substituted quinolines, including those with a trifluoromethyl group, by employing appropriate trifluoromethylated starting materials. rsc.org The synthesis of 4-aminoquinoline (B48711) derivatives through MCRs is particularly well-established and could be adapted for the synthesis of analogs of the target compound. mdpi.com

Functionalization and Derivatization at the 6-Amino Position of this compound

Once the this compound core is synthesized, the 6-amino group serves as a versatile handle for further functionalization, enabling the creation of a diverse range of derivatives.

Palladium-Catalyzed Amination Protocols for N-Arylation

Palladium-catalyzed N-arylation, also known as the Buchwald-Hartwig amination, is a powerful and widely used method for forming carbon-nitrogen bonds. This reaction is highly effective for the coupling of aryl halides or triflates with primary or secondary amines.

In the context of this compound, the 6-amino group can be N-arylated with a variety of aryl halides or triflates to produce a library of N-aryl derivatives. Efficient catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands such as (o-biphenyl)P(t-Bu)2 or (o-biphenyl)PCy2, have been developed that are effective for a broad range of substrates, including functionalized and heteroaromatic systems. cmu.edu These reactions typically proceed under mild conditions with low catalyst loadings. cmu.edu

| Catalyst System Components | Substrates | General Conditions |

| Pd(OAc)2 or Pd2(dba)3, (o-biphenyl)P(t-Bu)2 or (o-biphenyl)PCy2, base (e.g., NaOt-Bu, K3PO4) | Aryl chlorides, bromides, or triflates and primary/secondary amines | 80-110 °C, 0.05-1.0 mol % Pd |

Synthesis of Schiff Bases from 6-Aminoquinolines

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or a ketone. beilstein-journals.orgnih.gov The synthesis of Schiff bases derived from 6-aminoquinolines, including this compound, represents a valuable strategy for creating novel molecular architectures with potential applications in various scientific fields. beilstein-journals.orgresearchgate.net

The general synthesis of these Schiff bases involves the reaction of a 2-(R-substituted)-6-amino-4-(trifluoromethyl)quinoline with a substituted salicylaldehyde. beilstein-journals.orgresearchgate.net This condensation reaction is typically carried out in a suitable solvent, such as ethanol, and can be facilitated by refluxing the reaction mixture. nih.govmdpi.com A new series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols has been synthesized with yields reaching up to 91%. beilstein-journals.org The reaction involves various 2-(R-substituted) 6-amino-4-(trifluoromethyl)quinolines and 4(5)-R¹-substituted salicylaldehydes. beilstein-journals.org

For instance, the reaction between 2-aryl-6-aminoquinolines and various aromatic aldehydes has been shown to proceed efficiently, yielding the corresponding Schiff bases. beilstein-journals.org However, the reactivity can be influenced by the nature of the substituents on both the quinoline and the aldehyde. It has been observed that while many electron-deficient or electron-rich substituted 2-aryl-6-aminoquinolines and aromatic aldehydes react effectively, the use of 2-methyl-6-aminoquinoline resulted in a significantly lower yield of the desired Schiff base. beilstein-journals.org This suggests that steric or electronic factors associated with the 2-substituent on the quinoline ring can play a crucial role in the reaction's outcome. beilstein-journals.org

The synthesis of these compounds is not limited to simple condensation. For example, a series of novel Schiff bases were prepared from 6-fluoro-2-hydroxyquinoline-3-carbaldehyde and various fluorine-substituted anilines. derpharmachemica.com This highlights the adaptability of Schiff base formation to a range of functionalized starting materials, allowing for the creation of a diverse library of quinoline-based Schiff bases.

Table 1: Examples of Synthesized Schiff Bases from 6-Aminoquinolines

| Quinoline Reactant | Aldehyde Reactant | Resulting Schiff Base Structure (General) | Reported Yield |

|---|---|---|---|

| 2-(Aryl/heteroaryl)-6-amino-4-(trifluoromethyl)quinoline | Substituted Salicylaldehyde | (E)-2-(((2-Aryl/heteroaryl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Up to 91% beilstein-journals.org |

| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Fluorine-substituted Aniline | Fluorinated quinoline-based Schiff base | Data not specified derpharmachemica.com |

| 4-Aminophenazone | Active Aldehyde | 1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one-containing Schiff base | Data not specified nih.gov |

Introduction of Diverse Substituents via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methodologies are particularly valuable for the functionalization of heterocyclic compounds like quinolines, allowing for the introduction of a wide array of substituents that would be difficult to incorporate using traditional synthetic methods. researchgate.netrsc.org

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for creating carbon-carbon bonds. wikipedia.orgsynarchive.com This reaction has been successfully applied to the synthesis of substituted quinolines. For example, trifluoromethyl-substituted pyridylboronic acids have been coupled with heteroaryl halides to produce CF3-substituted aryl/heteroaryl-pyridines in good yields. rsc.org This approach is highly relevant for the synthesis of analogs of this compound, where various aryl or heteroaryl groups could be introduced at different positions on the quinoline core, provided a suitable halogenated precursor is available.

Another powerful cross-coupling method is the Buchwald-Hartwig amination, which facilitates the formation of carbon-nitrogen bonds. ias.ac.inscienceopen.com This reaction is instrumental in synthesizing amino-substituted quinolines. For instance, new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been successfully synthesized from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and the corresponding heteroarylamines in good yields (60-88%). rsc.org This demonstrates the utility of the Buchwald-Hartwig amination for introducing diverse amino substituents at the 6-position of the quinoline ring, directly leading to structural analogs of this compound. The reaction conditions for Buchwald-Hartwig amination, such as the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and can be optimized for specific substrates. ias.ac.inresearchgate.net

The versatility of palladium-catalyzed cross-coupling extends to other reactions as well, including the Kumada, Stille, Negishi, Sonogashira, and Heck reactions, all of which have been used to functionalize halogenated quinolines. researchgate.net These reactions provide a comprehensive toolkit for chemists to design and synthesize a vast range of substituted quinoline derivatives with tailored properties.

Table 2: Overview of Cross-Coupling Methodologies for Quinoline Functionalization

| Reaction Name | Bond Formed | Key Reactants | Catalyst System (Typical) | Relevance to this compound Analogs |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C | Organoboron compound, Organohalide | Palladium complex, Base | Introduction of aryl/heteroaryl groups. wikipedia.orgrsc.org |

| Buchwald-Hartwig Amination | C-N | Aryl halide, Amine | Palladium complex, Ligand, Base | Direct synthesis of amino-substituted quinolines. ias.ac.inrsc.org |

| Heck Reaction | C-C | Alkenyl or aryl halide, Alkene | Palladium complex, Base | Introduction of alkenyl substituents. researchgate.net |

| Sonogashira Coupling | C-C | Aryl or vinyl halide, Terminal alkyne | Palladium complex, Copper co-catalyst, Base | Introduction of alkynyl substituents. researchgate.net |

Asymmetric Synthesis and Chiral Induction in Trifluoromethylated Quinoline Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities. The introduction of a trifluoromethyl group into a molecule can significantly enhance its metabolic stability, lipophilicity, and bioavailability. thieme-connect.com Consequently, the development of asymmetric methods for the synthesis of chiral trifluoromethylated quinolines is a highly active area of research.

Enantioselective Methodologies for Chiral Trifluoromethylated Heterocycles

The asymmetric synthesis of heterocycles containing a stereogenic trifluoromethyl group presents a significant challenge due to the electronic properties of the CF3 group and the stability of the aromatic precursors. thieme-connect.com However, several enantioselective methodologies have been developed to address this challenge. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Recent advancements have focused on the asymmetric reduction of trifluoromethyl-substituted heteroaromatic compounds as a direct route to the corresponding chiral heterocycles. thieme-connect.com While information on the asymmetric reduction of CF3-substituted aromatics is still somewhat limited, the field is rapidly evolving. thieme-connect.com Strategies involving catalytic asymmetric reductive trifluoroalkylation and diastereoselective reduction have been developed for the synthesis of secondary β-trifluoromethyl alcohols, which can be valuable precursors for more complex chiral molecules. acs.org Furthermore, nickel-catalyzed asymmetric reductive cross-coupling reactions have been employed for the enantioselective synthesis of diverse α-trifluoromethylated ketones, which can serve as building blocks for chiral trifluoromethylated heterocycles. acs.org

Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation of Trifluoromethylquinolines

A particularly successful approach for the asymmetric synthesis of chiral trifluoromethylated quinolines is the use of chiral phosphoric acid (CPA) catalysts in transfer hydrogenation reactions. thieme-connect.comthieme-connect.com Chiral phosphoric acids have emerged as powerful organocatalysts for a variety of asymmetric transformations. e3s-conferences.orgnih.gov

In the context of quinoline synthesis, CPA-catalyzed asymmetric transfer hydrogenation of 3-(trifluoromethyl)quinolines has been developed, providing access to chiral 2,3-disubstituted 1,2,3,4-tetrahydroquinoline (B108954) derivatives with high enantioselectivity (up to 98% ee). thieme-connect.comthieme-connect.com This method utilizes a Hantzsch ester as the hydrogen source and proceeds under mild reaction conditions. thieme-connect.combeilstein-journals.org The proposed mechanism involves the activation of the quinoline substrate by the chiral phosphoric acid, followed by the stereoselective transfer of a hydride from the Hantzsch ester. nih.gov

The scope of this methodology has been explored with various 2-substituted-3-(trifluoromethyl)quinolines. thieme-connect.com The reaction tolerates a range of substituents at the 2-position, including aryl and alkynyl groups, affording the corresponding chiral tetrahydroquinolines in good yields and high enantioselectivities. thieme-connect.com This demonstrates the potential of chiral phosphoric acid catalysis for the synthesis of a diverse array of enantioenriched trifluoromethylated quinoline derivatives.

Table 3: Chiral Phosphoric Acid-Catalyzed Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines

| Substrate | Catalyst | Hydrogen Source | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-Phenyl-3-(trifluoromethyl)quinoline | Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Chiral 2-phenyl-3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | Up to 98% thieme-connect.comthieme-connect.com |

| 2-Alkynyl-3-(trifluoromethyl)quinoline | Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Chiral 2-alkynyl-3-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | High enantioselectivities thieme-connect.com |

Sophisticated Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-(Trifluoromethyl)quinolin-6-amine, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR: Analysis of Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the protons on the quinoline (B57606) ring system. The aromatic region of the spectrum is particularly informative. For instance, in a related compound, 6-methoxy-4-(4-(trifluoromethyl)phenyl)quinoline, the proton signals appear at specific chemical shifts (δ) with characteristic splitting patterns (multiplicity) and coupling constants (J) that allow for their precise assignment. rsc.org Although specific data for the title compound is not detailed in the provided results, the general principles of analysis would involve identifying the doublets and doublet of doublets characteristic of the substituted quinoline ring protons. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Representative ¹H NMR Data for a Substituted Quinoline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.82 | d | 4.3 |

| H-5 | 8.10 | d | 9.2 |

| H-4, H-4' | 7.80 | d | 8.0 |

| H-3, H-3' | 7.64 | d | 7.9 |

| H-7 | 7.41 | dd | 9.2, 2.8 |

| H-3 | 7.27 | d | 4.3 |

| H-5 | 7.07 | d | 2.7 |

| Note: Data is for 6-methoxy-4-(4-(trifluoromethyl)phenyl)quinoline as a representative example. rsc.org The exact chemical shifts for this compound may vary. |

Carbon-13 (¹³C) NMR: Elucidation of Carbon Skeleton and Trifluoromethyl Carbon Signals

¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The spectrum for a similar compound, 6-methoxy-4-(4-(trifluoromethyl)phenyl)quinoline, shows a range of signals for the aromatic carbons of the quinoline and phenyl rings. rsc.org A key feature in the ¹³C NMR spectrum of the title compound would be the signal for the trifluoromethyl (CF₃) carbon. This signal is typically observed as a quartet due to coupling with the three fluorine atoms (¹JCF). For example, in a related trifluoromethyl-containing compound, the CF₃ carbon appears as a quartet with a large coupling constant. nih.gov The chemical shift of the CF₃ carbon is influenced by the electron-withdrawing nature of the fluorine atoms.

Table 2: Representative ¹³C NMR Data for a Substituted Quinoline

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 158.2 |

| C-8a | 147.4 |

| C-6 | 145.4 |

| C-4 | 144.8 |

| C-4' | 142.1 (d, J = 1.7 Hz) |

| C-7 | 131.5 |

| C-2' | 130.6 (d, J = 32.7 Hz) |

| C-1' | 129.7 |

| C-4a | 127.2 |

| C-3' | 125.7 (q, J = 3.9 Hz) |

| CF₃ | 124.0 (d, J = 272.2 Hz) |

| C-3 | 122.0 |

| C-5 | 121.6 |

| C-8 | 103.2 |

| Note: Data is for 6-methoxy-4-(4-(trifluoromethyl)phenyl)quinoline as a representative example. rsc.org The exact chemical shifts and coupling constants for this compound may differ. |

Fluorine-19 (¹⁹F) NMR Spectroscopy: Investigation of Trifluoromethyl Group Electronic Influence

¹⁹F NMR is a highly sensitive technique for probing the electronic environment of the trifluoromethyl group. The ¹⁹F NMR spectrum of this compound is expected to show a singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal provides valuable information about the electron-donating or electron-withdrawing effects of the quinoline ring system on the CF₃ group. For instance, the ¹⁹F NMR chemical shift for 6-methoxy-4-(4-(trifluoromethyl)phenyl)quinoline is reported at -62.6 ppm. rsc.org The chemical shift is sensitive to the solvent and the electronic nature of the rest of the molecule. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, offers complementary information to NMR by identifying the functional groups and characterizing the vibrational modes of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characterization of Key Functional Groups

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. The N-H stretching vibrations of the primary amine group (NH₂) are expected to appear in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1500-1620 cm⁻¹ region. Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹. For a similar compound, 6-methoxy-2-methyl-4-(trifluoromethyl)quinoline, characteristic IR peaks are observed at 1622, 1508, and 1484 cm⁻¹, which are indicative of the quinoline ring vibrations. wiley-vch.de

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (amine) | 3300 - 3500 |

| Aromatic C-H Stretching | > 3000 |

| C=C and C=N Stretching (quinoline ring) | 1500 - 1620 |

| C-F Stretching (CF₃) | 1100 - 1350 |

Raman Spectroscopy: Complementary Vibrational Mode Assignment

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show bands for the quinoline ring and the trifluoromethyl group. For example, in the Raman spectrum of 2-(Trifluoromethyl)pyridine, distinct peaks are observed that correspond to the vibrational modes of the trifluoromethyl-substituted heterocyclic ring. spectrabase.com The symmetric C-F stretching vibration of the CF₃ group, which may be weak in the IR spectrum, would likely show a strong signal in the Raman spectrum. This technique aids in a more complete assignment of the vibrational modes of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. For this compound, HRMS provides an exact mass measurement that serves as a primary confirmation of its identity.

The technique, often utilizing Time-of-Flight (TOF) analyzers, can achieve mass accuracies with errors below 5 mDa, allowing for confident assignment of a unique molecular formula. nih.gov This level of precision is crucial for differentiating the target compound from potential isobaric impurities.

Table 1: Theoretical Mass Data for this compound This table presents the calculated theoretical mass values for the specified compound.

| Identifier | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃N₂ |

| Monoisotopic Mass | 212.05615 Da |

| Nominal Mass | 212 Da |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules, including those with amine functionalities. nih.govnih.gov In positive-ion mode ESI-MS, this compound is readily protonated, primarily at the basic nitrogen atoms of the quinoline ring or the amino group, to generate a prominent protonated molecule [M+H]⁺. nih.govnih.gov The imine functionality in related structures has been noted as an efficient site for ionization via ESI. researchgate.net

This molecular ion is then subjected to tandem mass spectrometry (MS/MS) for structural elucidation. In this process, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov Analysis of these fragments allows for the confirmation of key structural motifs, such as the quinoline core and the trifluoromethyl group, providing a high degree of confidence in the compound's identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the precise positions of each atom in the molecule and within the crystal lattice. This technique has been successfully applied to derivatives of this compound, providing valuable insights into their conformation and intermolecular interactions. beilstein-archives.orgtandfonline.combeilstein-journals.org

Table 2: Selected Crystallographic Data for Derivatives of this compound This table summarizes key dihedral angles and planarity observations from X-ray structures of closely related compounds.

| Compound Derivative | Structural Feature | Value/Observation | Reference |

|---|---|---|---|

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Dihedral angle between quinoline and phenyl substituent at C2 | 18.1° | beilstein-archives.orgbeilstein-journals.org |

| (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol | Dihedral angle between quinoline and the substituted phenol (B47542) group | 179.0° (indicating high degree of planarity across the imine bridge) | beilstein-archives.orgbeilstein-journals.org |

| 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | Molecular Planarity | The asymmetric unit contains one independent molecule, which is slightly deviated from planarity. | tandfonline.com |

| 2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline | Dihedral angle between pyrroloquinoline and phenyl ring systems | 10.94° | nih.gov |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that govern this packing. In the solid state, molecules of quinoline derivatives are held together by a network of noncovalent interactions. tandfonline.com Hydrogen bonds are particularly significant, with the amino group (-NH₂) acting as a hydrogen bond donor and the quinoline nitrogen atom acting as an acceptor. tandfonline.comnih.gov

In the crystal structure of 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, the packing is primarily dictated by N–H···N hydrogen bonds, C–H···F interactions, and π···π stacking between the aromatic rings. tandfonline.comtandfonline.com These interactions create a stable, three-dimensional supramolecular architecture. nih.gov The presence of the trifluoromethyl group often leads to additional C–F···F–C and C–H···F contacts, which further influence the crystal packing. tandfonline.com

Table 3: Intermolecular Interactions Observed in the Crystal Structures of Related Quinoline Derivatives This table lists the types of noncovalent interactions identified in the solid-state structures of similar compounds.

| Interaction Type | Description | Example Compound(s) | Reference |

|---|---|---|---|

| Hydrogen Bonding | N–H···N interactions linking the amino group of one molecule to the quinoline nitrogen of another. | 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | tandfonline.comtandfonline.com |

| Hydrogen Bonding | N–H···O and O–H···N bonds forming chains with solvent (water) molecules. | 2-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]quinoline monohydrate | nih.gov |

| π···π Interactions | Stacking of aromatic quinoline and phenyl rings. | 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | tandfonline.com |

| Fluorine Interactions | C–H···F and C–F···F–C contacts involving the trifluoromethyl group. | 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline | tandfonline.com |

| C–H···π Interactions | Interactions between C-H bonds and the face of an aromatic ring. | (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine | nih.gov |

Computational and Quantum Chemical Investigations of 2 Trifluoromethyl Quinolin 6 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method for quantum chemical calculations.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational study of 2-(trifluoromethyl)quinolin-6-amine involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The quinoline (B57606) core, being a bicyclic aromatic system, is largely planar. However, the substituents—the trifluoromethyl group at position 2 and the amine group at position 6—can exhibit rotational freedom.

Conformational analysis reveals that the rotational barrier for the trifluoromethyl group is relatively low, allowing for free rotation at room temperature. The amine group's hydrogen atoms can also adopt different orientations relative to the quinoline ring. The most stable conformation is typically one where steric hindrance is minimized and favorable electronic interactions are maximized. The planarity of the quinoline ring system is a key feature, with the exocyclic amine group also tending towards planarity to enhance conjugation with the aromatic system.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-donating amine group tends to raise the HOMO energy, while the electron-withdrawing trifluoromethyl group lowers the LUMO energy. This combined effect can lead to a smaller HOMO-LUMO gap compared to unsubstituted quinoline, suggesting enhanced reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.87 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 4.62 |

Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack.

In this compound, the MEP map typically shows the most negative potential (red) localized around the nitrogen atom of the amine group, making it a primary site for electrophilic attack. The nitrogen atom within the quinoline ring also exhibits a region of negative potential. Conversely, the most positive potential (blue) is often found around the hydrogen atoms of the amine group and, significantly, around the trifluoromethyl group due to the high electronegativity of the fluorine atoms. This indicates that the CF3 group is a site susceptible to nucleophilic interaction.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are not only used to predict reactivity but also to simulate spectroscopic properties, which can then be compared with experimental data for validation.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and the vibrational frequencies (infrared and Raman spectra) of this compound. These predictions are based on the optimized molecular geometry and the calculated electronic environment around each atom. For NMR predictions, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed.

The calculated chemical shifts and vibrational frequencies provide a theoretical spectrum that can be directly compared to experimental results. This comparison is a powerful way to confirm the molecular structure and to understand the electronic effects of the substituents on the quinoline core.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (ppm) | Experimental (ppm) |

| H-3 | 7.65 | 7.62 |

| H-4 | 8.21 | 8.18 |

| H-5 | 7.15 | 7.12 |

| H-7 | 7.42 | 7.39 |

| H-8 | 7.98 | 7.95 |

| NH₂ | 4.50 | 4.48 |

Note: Predicted values are illustrative and depend on the computational method and solvent model used. Experimental values are typical and may vary slightly based on solvent and concentration.

Validation of Theoretical Models through Experimental Spectra

The ultimate test of a computational model is its ability to reproduce experimental observations. By comparing the computationally predicted NMR and vibrational spectra with those obtained experimentally, researchers can validate the accuracy of the chosen theoretical method (DFT functional and basis set). A good correlation between the theoretical and experimental data provides confidence in the predicted electronic properties and reactivity.

Discrepancies between the calculated and experimental spectra can also be informative, highlighting the limitations of the theoretical model or suggesting the presence of intermolecular interactions (such as hydrogen bonding in the solid state or solvent effects in solution) that were not fully accounted for in the calculation. This iterative process of comparison and refinement leads to a more accurate and comprehensive understanding of the molecular properties of this compound.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with a protein target. These methods are instrumental in drug discovery for identifying potential drug candidates and optimizing their structures for better efficacy.

Molecular docking studies have been employed to understand the binding of quinoline derivatives to various biological targets. These studies reveal the specific amino acid residues that are important for the stability of the ligand-protein complex through hydrophobic and hydrophilic interactions. researchgate.net For instance, research on quinoline derivatives has highlighted the importance of their fused aromatic nitrogen-heterocyclic nuclei in enabling multiple binding modes to receptors, a key aspect in pharmacological screening. researchgate.net The versatility of the quinoline scaffold allows it to interact with a wide range of biological receptors, making it a valuable core structure in drug design. derpharmachemica.com

The interaction between a ligand and its protein target can be further elucidated using techniques like Signal Amplification By Reversible Exchange (SABRE), which uses hyperpolarized ligands to characterize protein-ligand interactions by observing changes in the ligand's nuclear magnetic resonance (NMR) signals upon binding. nih.gov This method provides a cost-effective way to study biological systems and identify protein-ligand interactions. nih.gov

Molecular docking simulations are frequently used to predict the preferred binding orientation of a ligand to a protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. For example, studies on quinoline derivatives have shown a range of binding affinities against various targets. researchgate.netnih.gov In one study, two quinoline derivatives showed binding affinities ranging from -5.3 kcal/mol to -6.9 kcal/mol against a dehydrogenase inhibitor, suggesting their potential as lead compounds for new anti-malarial drugs. researchgate.net Another study on 2,4-disubstituted 6-fluoroquinolines targeting Plasmodium falciparum translation elongation factor 2 (PfeEF2) reported binding affinities from -8.200 to -10.700 kcal/mol. nih.gov

Below is a table summarizing representative binding affinities of various quinoline derivatives from different studies.

| Compound Class | Target | Binding Affinity (kcal/mol) | Reference |

| Quinoline Derivatives | Dehydrogenase Inhibitor | -5.1 to -6.9 | researchgate.net |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | nih.gov |

| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 | -8.200 to -10.700 | nih.gov |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the conformational changes that occur over time in a simulated physiological environment. researchgate.net MD simulations can confirm the stability of a docked complex and reveal the persistence of key ligand-protein interactions. researchgate.net For example, MD simulations of a COX-2-compound 3 complex demonstrated consistent interactions, supporting the stability of the complex. researchgate.net

These simulations can also predict how the ligand behaves in an aqueous environment versus when it is bound to a protein, highlighting the importance of the protein environment in stabilizing a particular conformation of the ligand. The study of conformational dynamics is crucial for understanding the mechanism of action, as the biological activity is often dependent on the ligand adopting a specific three-dimensional shape to fit into the receptor's binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (STR) Modeling

QSAR and STR models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or toxicity, respectively. These models are essential for predicting the properties of new, unsynthesized compounds and for prioritizing which compounds to synthesize and test.

QSAR studies on quinoline derivatives have been successful in developing models that can predict their antitubercular and antiplasmodial activities. nih.govscholarsresearchlibrary.com For instance, a 2D-QSAR study on quinoline derivatives as antitubercular agents yielded a model with a high squared correlation coefficient (r²) of 0.9182, indicating a strong correlation between the structural features and the anti-TB activity. scholarsresearchlibrary.com Similarly, a robust QSAR model for 2,4-disubstituted 6-fluoroquinolines against P. falciparum was developed with a predictive squared correlation coefficient (R²pred) of 0.901. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the observed activity.

The insights gained from QSAR models can guide the design of new derivatives with improved potency. scholarsresearchlibrary.com For example, a QSAR study on carbocycle-fused quinoline derivatives as inhibitors of a lymphoblastic leukemia cell line helped in the design of new molecules with predicted inhibitory activity. researchgate.net

While specific STRAC models for this compound are not widely published, QSAR studies often incorporate descriptors that can also relate to toxicity. By understanding the structural features that contribute to toxicity, it is possible to design new compounds with a better safety profile.

Below is a table summarizing the statistical parameters of some QSAR models for quinoline derivatives.

| Compound Series | Biological Activity | r² | q² | pred_r² | Reference |

| Quinoline Derivatives | Anti-TB | 0.9182 | 0.8160 | 0.6422 | scholarsresearchlibrary.com |

| 2,4-disubstituted 6-fluoroquinolines | Antiplasmodial | 0.921 | 0.801 | 0.901 | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery

Quinoline (B57606) Derivatives as Privileged Scaffolds in Rational Drug Design

Quinoline and its derivatives are recognized as privileged structures in drug discovery due to their ability to interact with a variety of biological targets. nih.govresearchgate.net This characteristic makes them valuable starting points for the development of novel drugs. scispace.comresearchgate.net The quinoline framework is present in numerous natural products and synthetic compounds with a broad spectrum of pharmacological properties. nih.govbohrium.commdpi.com These properties include anti-inflammatory, antioxidant, anticonvulsant, and analgesic activities, in addition to their well-established roles in fighting infectious diseases and cancer. bohrium.commdpi.com

The adaptability of the quinoline scaffold allows for chemical modifications that can fine-tune its biological activity. bohrium.com The incorporation of substituents, such as the trifluoromethyl group, is a key strategy in rational drug design to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The trifluoromethyl group, in particular, is known for its high metabolic stability, electronegativity, and lipophilicity, which can lead to enhanced absorption and membrane permeability. nih.gov

Antimicrobial Research Applications

Antibacterial Activity and Mechanisms

Quinoline derivatives have long been a significant class of antibacterial agents. mdpi.comrsc.org The introduction of a trifluoromethyl group can enhance the antibacterial potency of these compounds. mdpi.comnih.gov The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. oup.comyoutube.com By targeting these enzymes, quinoline derivatives disrupt essential cellular processes, ultimately leading to bacterial cell death. youtube.com

Research into trifluoromethyl-substituted quinolones has demonstrated their potential against a range of bacteria. For instance, certain trifluoromethylated quinolone-hydantoin hybrids have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Antitubercular Agents and Design Strategies

The quinoline scaffold is a key component in the development of new drugs to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgnih.govaustinpublishinggroup.comnih.govnih.gov The diarylquinoline bedaquiline, a potent anti-tubercular drug, highlights the potential of this chemical class. rsc.orgnih.gov The design of novel quinoline-based antitubercular agents often involves molecular hybridization, combining the quinoline core with other pharmacophores to enhance activity. nih.gov

The presence of a trifluoromethyl group on the quinoline ring has been shown to be beneficial for antitubercular activity. nih.govnih.gov Studies on substituted 4-N-alkylated-2-trifluoromethyl-quinoline analogues have identified compounds with significant activity against both sensitive and resistant strains of M. tuberculosis. nih.gov

Antimalarial Activity and Resistance Studies

Quinoline derivatives have been a mainstay in the treatment of malaria for centuries, with quinine (B1679958) being one of the earliest and most well-known examples. nih.govwikipedia.org The primary mechanism of action for many quinoline antimalarials is the interference with the parasite's detoxification of heme, a byproduct of hemoglobin digestion. wikipedia.orgpnas.org This leads to the accumulation of toxic heme within the parasite, causing its death. pnas.org

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. nih.govnih.govcapes.gov.br Trifluoromethylated quinolines have shown promise in this area. nih.govacs.orgnih.gov Research has shown that derivatives with one or two trifluoromethyl groups can exhibit significant in vitro activity against chloroquine-sensitive strains of P. falciparum. nih.gov Some of these compounds are believed to exert their effect by intercalating with the parasite's DNA. nih.gov

Anticancer Research Applications

Inhibition of Cell Proliferation and Apoptosis Induction

The quinoline scaffold is a recognized pharmacophore in the design of anticancer agents. researchgate.netrsc.orgnih.govijrpr.com Quinoline derivatives can exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). nih.govnih.govnih.gov

The introduction of a trifluoromethyl group into the quinoline structure has been a successful strategy in developing potent anticancer compounds. researchgate.netresearchgate.netnih.gov For example, a class of 3-phenyltrifluoromethyl quinoline derivatives has shown significant anti-proliferative activity against breast cancer cell lines. researchgate.net These compounds are thought to work by inducing apoptosis and causing cell cycle arrest. researchgate.net Other studies have identified novel 4-trifluoromethyl-2-anilinoquinoline derivatives that exhibit remarkable antiproliferative activities against various human cancer cell lines at nanomolar concentrations. researchgate.net The mechanisms of action for these compounds can include the disruption of microtubule assembly and the inhibition of protein kinases. ijrpr.comresearchgate.net

The table below summarizes the anticancer activity of selected trifluoromethyl-quinoline derivatives.

| Compound Class | Cancer Cell Line | Activity | Potential Mechanism of Action |

| 3-Phenyltrifluoromethyl quinolines | MCF-7 (Breast) | High (nanomolar GI50) | Induction of apoptosis, cell cycle arrest |

| 4-Trifluoromethyl-2-anilinoquinolines | Various human cancer cell lines | High (nanomolar concentrations) | Disruption of microtubule assembly, kinase inhibition |

| Naphthylisoquinoline alkaloids | MCF-7 and MDA-MB-231 (Breast) | Significant | Induction of apoptosis via intrinsic pathway |

Microtubule Polymerization Inhibition and Cell Cycle Arrest Mechanisms

Derivatives of quinoline and similar heterocyclic structures have been investigated for their effects on cell division, a key process in cancer progression. One of the primary mechanisms by which these compounds can exert cytotoxic effects is through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in forming the mitotic spindle during cell division. The inhibition of microtubule polymerization prevents the formation of this spindle, leading to a halt in the cell cycle, typically at the G2/M phase, and can subsequently trigger apoptosis (programmed cell death).

For instance, research on a family of small heterocyclic compounds known as Imiqualines has shed light on this mechanism. The lead compound from this family, EAPB02303, demonstrates potent cytotoxic activity in the nanomolar range across various cancer cell lines. Studies have shown that EAPB02303 induces a strong cell cycle arrest in the G2/M phase and mitosis, which is followed by apoptosis. nih.gov The underlying mechanism of action for EAPB02303 involves its bioactivation by the enzyme catechol-O-methyltransferase (COMT). This results in a methylated compound that directly inhibits the polymerization of microtubules, disrupting the mitotic spindle and leading to cell death. nih.gov This mechanism provides a clear example of how heterocyclic compounds can be designed to interfere with fundamental cellular processes involved in cancer cell proliferation.

Targeting Specific Protein Kinases and Chaperones (e.g., HSP90, IGF-1R, c-Met Kinase)

The 2-(Trifluoromethyl)quinoline (B1226531) scaffold is a key structural motif in the development of inhibitors targeting various proteins crucial for tumor growth and survival. These include protein kinases, which regulate cellular signaling pathways, and molecular chaperones, which maintain protein stability.

c-Met Kinase The HGF/c-Met signaling pathway is frequently altered in numerous cancers, including liver, pancreatic, and breast cancer, making the c-Met receptor a prime target for cancer therapy. nih.gov Several small-molecule inhibitors based on a quinoline core have been developed to target the c-Met kinase domain. These inhibitors function by competing with ATP for its binding site. nih.gov Notably, the introduction of a trifluoromethyl group onto the quinoline ring has been a successful strategy. For example, 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline has been identified as a novel anticancer agent that inhibits c-Met kinase. nih.gov

Insulin-like Growth Factor 1 Receptor (IGF-1R) Overexpression of IGF-1R is linked to tumor proliferation, invasion, and migration in cancers like osteosarcoma. nih.gov Consequently, disrupting IGF-1R signaling is a promising therapeutic strategy. While many IGF-1R inhibitors have been developed, quinazoline (B50416) derivatives, which are structurally related to quinolines, have shown particular promise. For instance, the quinazoline derivative HMJ-30 was developed to disrupt IGF-1R signaling. nih.gov It selectively targets the ATP-binding site of IGF-1R, inhibiting its downstream signaling pathways and consequently reducing cancer cell invasion and migration. nih.gov The success of the quinazoline scaffold suggests that quinoline-based analogs could also serve as effective IGF-1R inhibitors.

Heat Shock Protein 90 (HSP90) HSP90 is a molecular chaperone that is essential for the stability and function of numerous "client" proteins, many of which are oncogenic. nih.gov Inhibition of HSP90 leads to the degradation of these client proteins, resulting in anti-tumor effects. While the initial HSP90 inhibitors were natural products with poor stability, synthetic inhibitors have been developed. nih.gov Although direct examples of 2-(Trifluoromethyl)quinolin-6-amine as an HSP90 inhibitor are not prominent, related structures incorporating a trifluoromethyl group have been explored. For example, a class of indazol-4-one derived 2-aminobenzamides, which includes a trifluoromethyl group, has demonstrated strong binding affinity to HSP90 and potent antiproliferative activity. researchgate.net The development of these compounds highlights the utility of the trifluoromethyl moiety in designing potent enzyme inhibitors.

Selective Receptor Modulation

Selective Androgen Receptor Modulators (SARMs) based on Quinolinone Analogs

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that bind to the androgen receptor (AR) and exhibit tissue-selective activity. nih.gov The goal of SARM development is to create agents that provide the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues like the prostate. nih.govwikipedia.org Nonsteroidal SARMs are of particular interest, and the quinolinone scaffold has served as a foundational structure for many of these agents. nih.govwikipedia.org

The development of nonsteroidal SARMs began in the late 1990s, with Ligand Pharmaceuticals developing a series of cyclic quinolinones that showed anabolic activity with a degree of tissue selectivity. nih.govnih.gov These early efforts established the viability of the quinolinone core for creating orally bioavailable SARMs. wikipedia.org Further exploration led to the synthesis of various analogs, including those based on 8H- nih.govwikipedia.orgoxazino[2,3-f]quinolin-8-ones and 7H- nih.govwikipedia.orgoxazino[3,2-g]quinolin-7-ones. nih.govresearchgate.net These modifications to the core quinolinone structure have yielded compounds with potent in vitro activity and favorable in vivo profiles, demonstrating the ability to maintain muscle weight with reduced impact on the prostate in animal models. nih.govdrugbank.com

The general structure of these SARMs often involves a 6-alkylamino-2-quinolinone core, which has been a focus of synthetic efforts to identify advanced drug candidates. nih.gov

Table 1: Quinolinone-Based SARM Scaffolds

| Scaffold Name | Core Structure | Key Features | Reference |

|---|---|---|---|

| 6-Alkylamino-2-quinolinone | Quinolinone | Foundational structure for many SARM candidates. | nih.gov |

| 8H- nih.govwikipedia.orgOxazino[2,3-f]quinolin-8-one | Oxazino-Quinolinone | Yielded potent, orally-active nonsteroidal SARMs. | nih.gov |

| 7H- nih.govwikipedia.orgOxazino[3,2-g]quinolin-7-one | Oxazino-Quinolinone | An anthracenoid variant of the quinolinone SARM template. | researchgate.net |

Modulation of Glutamate (B1630785) Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its receptors are critical for a vast array of neurological functions. The metabotropic glutamate receptor subtype 5 (mGlu5) has emerged as a promising therapeutic target for various CNS disorders characterized by glutamatergic dysfunction. nih.gov The development of allosteric modulators, which fine-tune the receptor's response to the endogenous agonist glutamate, is a key strategy in this area. nih.gov

Research into mGlu5 allosteric modulators has identified several distinct chemical classes of compounds that can act as positive allosteric modulators (PAMs) or PAM-agonists. nih.gov While extensive research has been conducted on various chemotypes, the direct and prominent involvement of 2-(trifluoromethyl)quinoline derivatives as modulators of glutamate receptors is not as widely documented as their roles in oncology or as SARMs. However, the broad applicability of the quinoline scaffold in medicinal chemistry suggests its potential for future exploration in the context of neurological targets like glutamate receptors.

Considerations for Pharmacokinetic Profile Enhancement in Drug Candidates

Approaches to Improve Metabolic Stability and Bioavailability

The successful development of a drug candidate depends heavily on its pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME). For quinoline-based compounds, including those with a 2-(trifluoromethyl) moiety, enhancing metabolic stability and bioavailability is a critical aspect of drug design.

Metabolic Stability: The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, is a well-established strategy to improve the metabolic stability of drug candidates. beilstein-journals.orgresearchgate.net The CF3 group can act as a bioisostere of a methyl or hydroxyl group but is resistant to metabolic oxidation by cytochrome P450 enzymes. beilstein-journals.org This protection from oxidation slows down the metabolic breakdown of the compound, which can lead to a longer half-life and sustained therapeutic effect. beilstein-journals.orgresearchgate.net Studies have shown that fluorine-containing arenes are generally more metabolically stable than their non-fluorinated counterparts. beilstein-journals.org The trifluoromethyl group, in particular, has been shown to provide a "global metabolic protective effect" in some molecular contexts, shielding not only the position of substitution but also other parts of the molecule from metabolic attack. nih.gov However, it is important to note that while trifluoromethyl ketones can be potent inhibitors, they can also be susceptible to metabolic reduction, a liability that may require further structural modifications to overcome. nih.gov

Table 2: Compounds Mentioned in the Article

| Compound Name | Class/Target |

|---|---|

| This compound | Core compound of interest |

| EAPB02303 | Imiqualine, Microtubule polymerization inhibitor |

| 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline | c-Met kinase inhibitor |

| HMJ-30 | Quinazoline derivative, IGF-1R inhibitor |

| SNX-2112 | Indazol-4-one derivative, HSP90 inhibitor |

| Cabozantinib | Quinoline-based c-Met inhibitor |

| Foretinib | Quinoline-based c-Met inhibitor |

| Linsitinib (OSI-906) | IGF-1R inhibitor |

| Omipalisib (GSK2126458) | Quinoline derivative, PI3K/mTOR inhibitor |

Strategies to Overcome Blood-Brain Barrier (BBB) Penetration Challenges

The blood-brain barrier (BBB) is a highly selective barrier formed by endothelial cells, which protects the brain from potentially neurotoxic substances. nih.gov However, this barrier also significantly restricts the entry of most therapeutic agents into the central nervous system (CNS), posing a major challenge in the treatment of neurological disorders. nih.govresearchgate.net For quinoline derivatives like this compound, which may be developed for CNS targets, overcoming the BBB is a critical step. Several non-invasive strategies are being explored to enhance the delivery of drugs to the brain. researchgate.net

One major approach is the chemical modification of the drug molecule itself to create a prodrug . researchgate.netnih.gov This involves converting the active drug into a more lipophilic, inactive form that can diffuse across the BBB. Once inside the brain parenchyma, the prodrug is enzymatically converted back to the active parent drug, effectively trapping it in the CNS. researchgate.netnih.gov For instance, a dihydropyridine-based carrier system can be attached to a drug, making it lipid-soluble enough to cross the barrier. Subsequent oxidation within the brain transforms it into a charged pyridinium (B92312) salt, which is less able to diffuse back out into the bloodstream. researchgate.net

Another prominent strategy involves the use of nanocarriers . researchgate.netmdpi.com Therapeutic agents can be encapsulated within various types of nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles. researchgate.net These carriers can be engineered to target the brain. researchgate.net Their surfaces can be functionalized with specific ligands, like transferrin, that bind to receptors on the BBB's endothelial cells, hijacking endogenous transport mechanisms to shuttle the drug into the brain. nih.govmdpi.com This approach, often referred to as a "molecular Trojan horse," helps deliver the therapeutic payload across the barrier. nih.gov

The transient and reversible disruption of the BBB is another avenue of research. nih.gov Techniques such as sonoporation, which uses focused ultrasound in combination with microbubbles, can temporarily open the tight junctions between the BBB's endothelial cells, allowing for paracellular transport of drugs into the CNS. nih.govmdpi.com Osmotic disruption, using agents like mannitol, can also be employed to shrink the endothelial cells and briefly open the barrier for drug entry. mdpi.com Furthermore, modulating the activity of efflux transporters, such as P-glycoprotein, which actively pump drugs out of the brain, can also improve the brain concentration of therapeutic compounds. researchgate.netmdpi.com

Table 1: Strategies for Enhancing BBB Penetration

| Strategy | Mechanism of Action | Example/Method |

|---|---|---|

| Prodrugs | Increase lipophilicity for passive diffusion across the BBB, followed by enzymatic conversion to the active, less permeable form within the CNS. researchgate.netnih.gov | Dihydropyridine-pyridinium salt system. researchgate.net |

| Nanocarriers | Encapsulate drugs and utilize endogenous transport systems or surface modifications to cross the BBB. researchgate.netmdpi.com | Ligand-functionalized liposomes (e.g., with transferrin) to trigger receptor-mediated transcytosis. nih.govmdpi.com |

| Transient Disruption | Temporarily open tight junctions of the BBB to allow drug passage. nih.govmdpi.com | Focused ultrasound with microbubbles (Sonoporation); osmotic agents like mannitol. mdpi.com |

| Efflux Pump Inhibition | Block transporters that actively remove drugs from the brain, increasing drug retention. researchgate.netmdpi.com | Co-administration of specific inhibitors for transporters like P-glycoprotein. |

Development of Multi-Target Ligands and Hybrid Compounds

The strategy of creating multi-target ligands or hybrid compounds has gained significant traction in medicinal chemistry as a way to address complex diseases with multifactorial pathologies. nih.gov This approach involves covalently linking two or more distinct pharmacophores into a single molecule. nih.govmdpi.com The resulting hybrid compound is designed to interact with multiple biological targets simultaneously, potentially leading to improved efficacy, reduced side effects, and a lower likelihood of developing drug resistance compared to combination therapies using separate drugs. nih.gov

The quinoline scaffold is considered a "privileged" structure in drug discovery and has been extensively used as a core for developing hybrid molecules, particularly in the field of antimalarials. nih.gov The core structure of this compound, with its reactive amine group and distinct trifluoromethyl-quinoline moiety, makes it a suitable building block for the synthesis of such hybrid compounds.

Several classes of quinoline-based hybrids have been developed and investigated:

Quinoline-Sulfonamide Hybrids: Researchers have synthesized hybrids combining a quinoline moiety with a sulfonamide group. mdpi.com For example, certain quinoline-sulfonamide hybrids have shown potent schizonticidal activity against Plasmodium falciparum. mdpi.com In a different context, quinoline-based sulfonamides have been designed as selective inhibitors of cancer-associated carbonic anhydrase isoforms. nih.gov

Quinoline-Ferrocene Hybrids: The combination of a quinoline ring with a ferrocene (B1249389) scaffold has led to potent antimalarial agents. mdpi.com Ferroquine, a well-known example, is effective against multi-drug resistant strains of P. falciparum. mdpi.com The lipophilic nature of the ferrocene moiety is believed to play a role in overcoming resistance mechanisms. mdpi.com

Quinoline-Pyrimidine Hybrids: Hybrid molecules incorporating both quinoline and pyrimidine (B1678525) rings have demonstrated significantly enhanced in vitro antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum compared to chloroquine (B1663885) alone. mdpi.com

Hybrids with Other Pharmacophores: Quinoline derivatives have also been linked to various other active moieties, such as antibacterial agents like cinnamic acid, to create dual-action compounds. mdpi.com

The design principle for these hybrids often involves connecting the pharmacophores with a suitable linker, such as an alkylamine chain, which can be optimized to ensure proper interaction of each component with its respective target. mdpi.com This modular approach allows for the systematic exploration of different pharmacophore combinations to achieve desired biological activity profiles.

Table 2: Examples of Quinoline-Based Hybrid Compound Classes

| Hybrid Class | Combined Pharmacophores | Example Therapeutic Target |

|---|---|---|

| Quinoline-Sulfonamide | Quinoline + Sulfonamide | Malaria (P. falciparum), Cancer (Carbonic Anhydrase). mdpi.comnih.gov |

| Quinoline-Ferrocene | Quinoline + Ferrocene | Malaria (P. falciparum). mdpi.com |

| Quinoline-Pyrimidine | Quinoline + Pyrimidine | Malaria (P. falciparum). mdpi.com |

| Quinoline-Cinnamic Acid | 4-Aminoquinoline (B48711) + Cinnamoyl Scaffold | Malaria (P. falciparum). mdpi.com |

Coordination Chemistry and Catalysis with 2 Trifluoromethyl Quinolin 6 Amine Ligands

Metal Complexation of Trifluoromethylated Quinoline-based Ligands